

Biological activity screening of compounds derived from 2-Bromo-5-fluorophenylacetic acid

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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247

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Comparative Analysis of the Biological Activities of Phenylacetic Acid Derivatives

A guide for researchers and drug development professionals on the screening of compounds derived from **2-Bromo-5-fluorophenylacetic acid** and its alternatives in antimicrobial, anti-inflammatory, and anticancer applications.

This guide provides a comparative overview of the biological activities of compounds derived from halogenated phenylacetic acids and related structures. The data presented is based on published experimental findings for structurally similar molecules, offering a predictive insight into the potential therapeutic applications of novel derivatives of **2-Bromo-5-fluorophenylacetic acid**.

Antimicrobial Activity

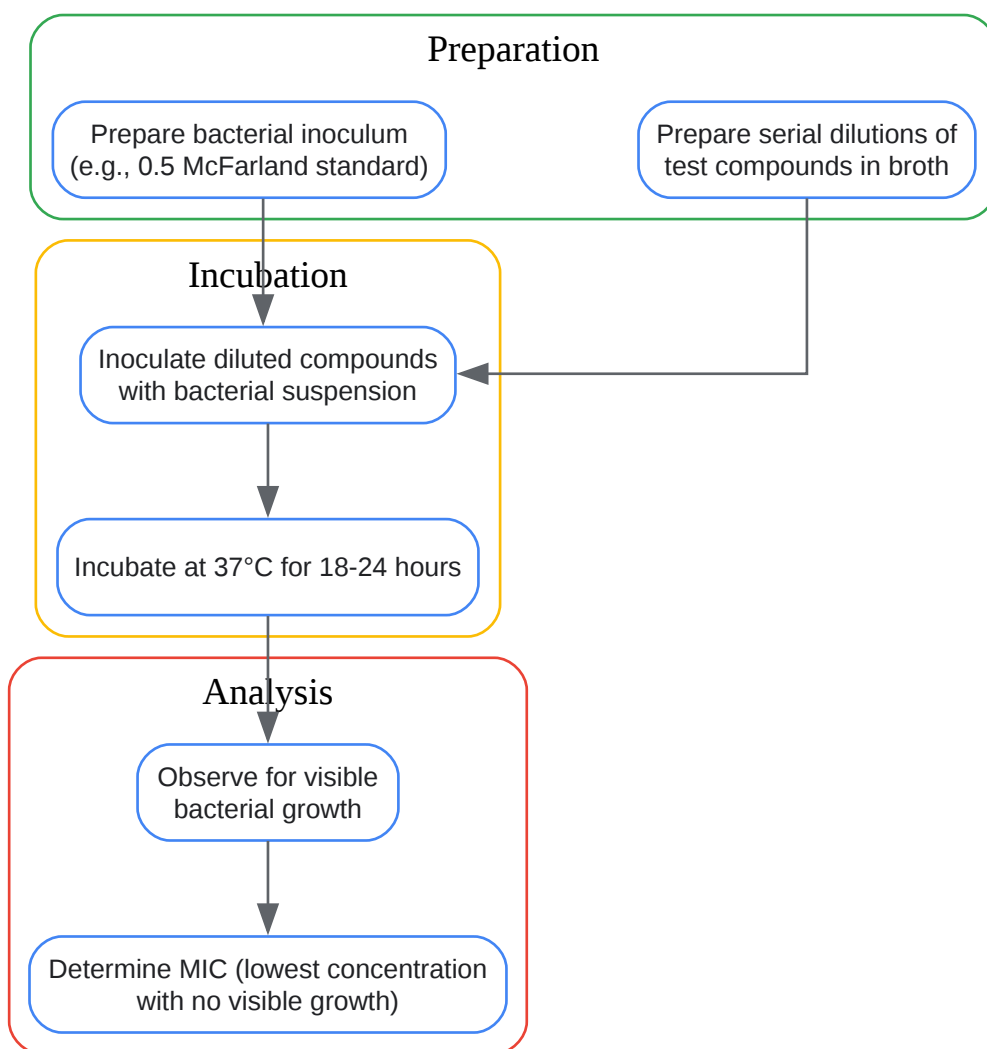
Derivatives of halogenated phenylacetic acids and related amide structures have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria. The presence of bromine and fluorine atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Comparative Data of Antimicrobial Activity

Compound Class	Test Organism	Activity (MIC)	Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives	Gram-positive bacteria	2.5–5.0 mg/mL	[1]
(S)-2-(4-Bromophenylcarbamo-yl)-5-chlorophenyl 2-acetamido-3-phenylpropanoate	Gram-positive bacteria	0.98–31.25 µmol/L	[1]
(S)-4-chloro-2-(4-(trifluoromethyl)phenyl carbamoyl)phenyl 2-acetamido-3-phenyl propanoate	Gram-positive bacteria	0.98–31.25 µmol/L	[1]
Halogenated salicylanilide derivatives	Gram-negative bacteria	15.62–500 µmol/L	[1]
6-chloro-8-nitroflavone	E. faecalis, S. aureus, E. coli, C. albicans	Strong inhibition at 0.05% and 0.1%	[2]
6-bromo-8-nitroflavone	E. faecalis, S. aureus, E. coli, C. albicans	Inhibition at 0.05% and 0.1%	[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the test compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).



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Fig. 1: Workflow for MIC Determination.

Anti-inflammatory Activity

Several derivatives of phenylacetic acid and related compounds have been investigated for their anti-inflammatory properties. A common mechanism of action for acidic anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes.[1]

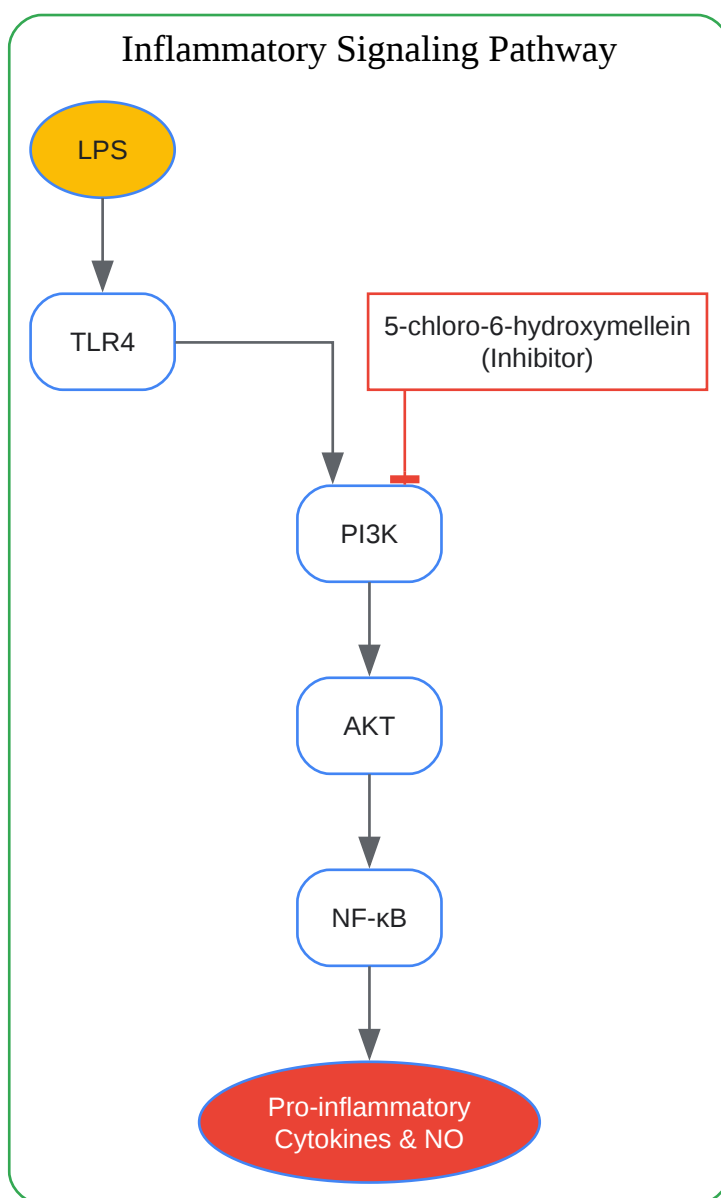
Comparative Data of Anti-inflammatory Activity

Compound	Assay	Potency	Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives	Protease Inhibition Assay	Activity demonstrated	[1]
Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid)	Established Adjuvant Arthritis (rat)	Equipotent to alclofenac, fenoprofen, phenylbutazone	[3]
Benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid)	Carrageenan-induced oedema (rat)	Potent and long-acting	[4]
5-chloro-6-hydroxymellein	LPS-challenged RAW264.7 macrophages	Inhibited NO and pro-inflammatory cytokine production	[5]

Experimental Protocol: In Vitro Protease Inhibition Assay

This assay evaluates the ability of a compound to inhibit proteolytic enzymes, which are involved in the inflammatory cascade.

- Preparation of Solutions: Stock solutions of the test compounds are prepared in DMSO and diluted with a phosphate-buffered saline (PBS, pH 7.6).[1]
- Incubation: A mixture of trypsin and the test sample in PBS is incubated at 37°C for 10 minutes.[1]
- Substrate Addition: Casein solution is added, and the mixture is incubated for an additional 20 minutes at 37°C.[1]
- Reaction Termination and Measurement: The reaction is stopped, and the absorbance of the supernatant is measured to determine the extent of casein digestion.



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Fig. 2: PI3K/AKT Signaling Pathway Inhibition.

Anticancer Activity

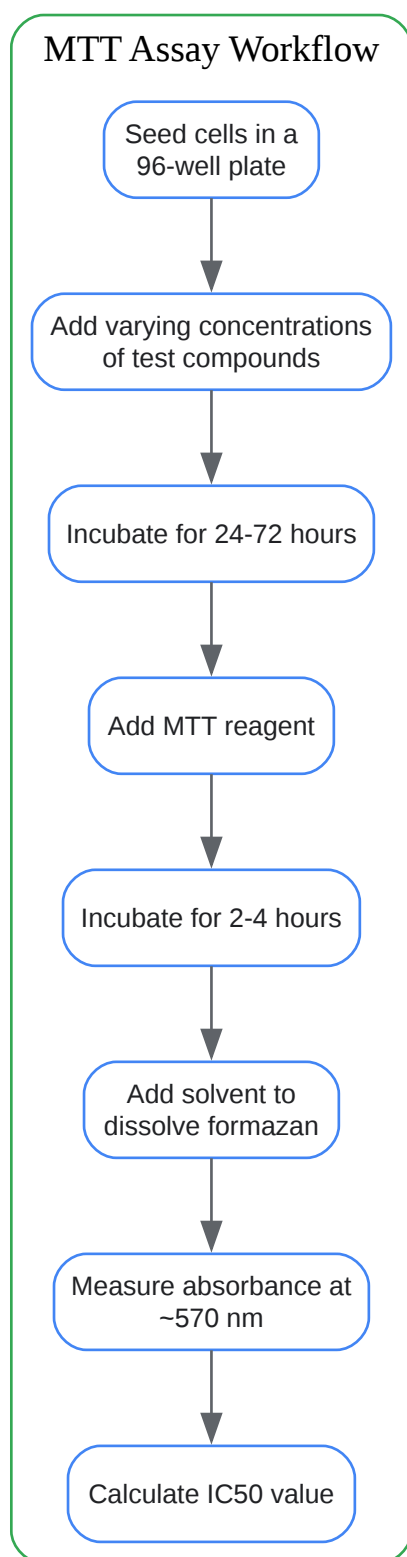
The introduction of fluorine atoms into heterocyclic compounds has been shown to enhance their anticancer potency.[6] Phenylacetamide derivatives have also been identified as potential anticancer agents.

Comparative Data of Anticancer Activity

Compound Class/Derivative	Cell Line	Activity (IC50)	Reference
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide derivatives (2a-2c)	PC-3 (prostate carcinoma)	52-80 μ M	[7]
2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c)	MCF-7 (breast cancer)	100 μ M	[7]
5-Fluoroindole-2-carboxylic acid	APE1 Inhibition	10 μ M	[6]
4-Fluoroindole derivatives	VEGFR-2 Kinase Inhibition	3.8 nM (compound 19g)	[6]
2-phenylacrylonitrile derivative (1g2a)	HCT116 (colon cancer)	5.9 nM	[8]
2-phenylacrylonitrile derivative (1g2a)	BEL-7402 (liver cancer)	7.8 nM	[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

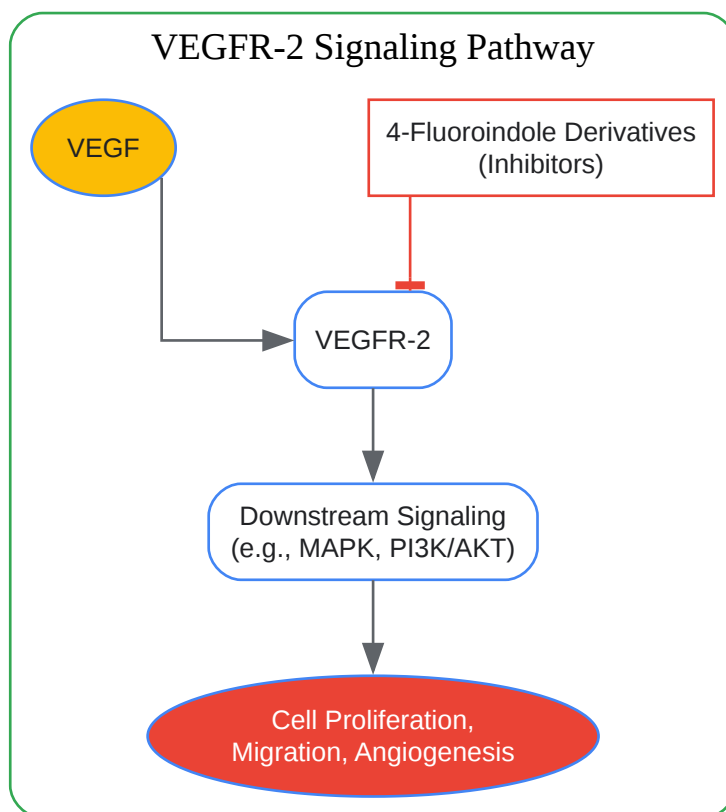


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Fig. 3: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathway in Cancer

Many anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, which is crucial for angiogenesis.



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Fig. 4: Inhibition of the VEGFR-2 Signaling Pathway.

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